Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate
Description
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a sulfamoylmethyl group at position 5 and a methyl ester at position 2. The sulfamoylmethyl group (-CH₂-SO₂-NH₂) introduces both sulfonamide functionality and a methylene spacer, which can influence solubility, metabolic stability, and biological interactions.
Properties
IUPAC Name |
methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDPOZAWHMLHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile oxide with an alkyne to form the oxazole ring. The sulfamoylmethyl group can be introduced via nucleophilic substitution reactions using sulfamoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazole ring or the sulfamoylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, amines, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Carbonic Anhydrase Inhibition
One of the primary applications of methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is its role as an inhibitor of carbonic anhydrases, particularly Carbonic Anhydrase IX (CAIX). CAIX is implicated in various cancers, making it a target for anticancer therapies. Studies have shown that compounds with similar structures exhibit high binding affinities to CAIX, suggesting that this compound may also possess this property .
Table 1: Binding Affinities of Sulfamoyl Compounds to CAIX
| Compound Name | Binding Affinity (Kd) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates | 0.12 nM | |
| Other Sulfamoyl Compounds | Varies |
1.2. Treatment of Neurodegenerative Disorders
The compound may also have implications in treating neurodegenerative disorders such as Alzheimer's disease. Research indicates that related compounds targeting tau-mediated neurodegeneration could be effective in managing symptoms or slowing disease progression . The structural similarities suggest that this compound could be explored for similar therapeutic effects.
Synthesis and Derivatives
2.1. Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of sulfamoyl derivatives with oxazole precursors. Understanding these synthetic routes is crucial for developing derivatives with enhanced biological activity.
Table 2: Synthetic Routes for this compound
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Sulfamoyl chloride + Oxazole precursor | Reflux in organic solvent | This compound |
| 2 | Esterification with methanol | Acid catalyst | Final product |
Mechanism of Action
The mechanism of action of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The sulfamoylmethyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methyl 5-(4-Methylphenyl)-1,2-Oxazole-3-Carboxylate
- Molecular Formula: C₁₂H₁₁NO₃
- Molecular Weight : 217.224 g/mol
- Key Feature: A 4-methylphenyl group at position 4.
Methyl 5-(4-Fluorophenyl)-1,2-Oxazole-3-Carboxylate
- Molecular Formula: C₁₁H₈FNO₃
- Molecular Weight : 221.1845 g/mol
- Key Feature : Fluorine substitution introduces electron-withdrawing effects, which may alter the electronic properties of the oxazole ring and influence binding interactions in biological targets .
Methyl 5-(2,6-Difluorophenyl)-1,2-Oxazole-3-Carboxylate
- Molecular Formula: C₁₁H₇F₂NO₃
- Molecular Weight : 239.18 g/mol
Variations in the 5-Position Substituent
5-Sulfamoyl-1,2-Oxazole-3-Carboxamide
- Molecular Formula : C₄H₅N₃O₄S
- Molecular Weight : 191.17 g/mol
- Key Feature : Direct sulfamoyl substitution (-SO₂-NH₂) at position 5 lacks the methylene spacer. This reduces molecular flexibility and may limit interactions in hydrophobic binding pockets compared to the sulfamoylmethyl analog .
Methyl 5-(Methoxymethyl)-1,2-Oxazole-3-Carboxylate
- Molecular Formula: C₇H₉NO₄
- Molecular Weight : 171.15 g/mol
- Key Feature : The methoxymethyl group (-CH₂-O-CH₃) offers moderate polarity. Its ether linkage may confer different solubility and metabolic profiles compared to sulfamoylmethyl derivatives .
Methyl 5-(Bromomethyl)-4,5-Dihydro-1,2-Oxazole-3-Carboxylate
Core Heterocycle Modifications
Methyl 5-Hydroxy-3-Phenyl-1,2-Oxazolidine-5-Carboxylate
- Key Feature: The saturated oxazolidine ring (vs. unsaturated oxazole) introduces conformational rigidity and a hydroxyl group capable of hydrogen bonding. Such modifications are explored in constrained β-amino acid analogs and drug design .
Zonisamide [3-(Sulfamoylmethyl)-1,2-Benzisoxazole]
Comparative Data Table
*Estimated based on structural analogs.
Key Findings and Implications
- Structural Flexibility : The sulfamoylmethyl group in the target compound provides a balance between polarity (via -SO₂-NH₂) and flexibility (via -CH₂-), which may enhance bioavailability compared to analogs with direct sulfamoyl substitution .
- Metabolic Considerations : Zonisamide’s metabolism suggests that sulfamoylmethyl groups are susceptible to reductive cleavage, but their stability may still surpass that of halogenated (e.g., bromomethyl) or ester-containing analogs .
- Fluorinated or difluorinated analogs (e.g., ) could be tailored for enhanced target selectivity.
Biological Activity
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
1. Overview of Carbonic Anhydrases
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. There are twelve known isozymes in humans, with CAIX being particularly overexpressed in several types of tumors. Inhibiting CAIX may provide therapeutic benefits in cancer treatment by disrupting the acidic microenvironment that facilitates tumor progression and metastasis .
2. Synthesis and Structure
This compound can be synthesized through various organic reactions involving sulfamoyl and oxazole moieties. The synthesis typically involves the reaction of an appropriate oxazole derivative with a sulfamoyl chloride under basic conditions. The resulting compound features a carboxylate group that enhances its solubility and bioavailability.
3.1 Anticancer Properties
Research has indicated that this compound exhibits significant inhibition against CAIX, making it a candidate for anticancer drug development. In vitro studies have shown that this compound has a high binding affinity for CAIX, with dissociation constants (K_d) in the nanomolar range, indicating strong interaction with the enzyme .
Table 1: Binding Affinities of this compound
| Compound | K_d (nM) | Selectivity Ratio |
|---|---|---|
| This compound | 0.12 | >100 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of CAIX activity. By binding to the active site of CAIX, it prevents the conversion of carbon dioxide to bicarbonate, thereby altering pH levels in the tumor microenvironment and inhibiting tumor growth .
4. Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study A : A study published in Cancer Research demonstrated that treatment with this compound led to reduced tumor growth in xenograft models of breast cancer by targeting CAIX .
- Study B : Another investigation reported similar findings in colorectal cancer models, where this compound significantly inhibited tumor progression compared to control groups .
5. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Sulfamoyl Group : The presence of the sulfamoyl group is critical for binding affinity to CAIX.
- Oxazole Ring : Variations in substituents on the oxazole ring can enhance or diminish biological activity; thus, optimizing these groups is essential for developing more potent derivatives.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Sulfamoyl Group Presence | Essential for activity |
| Oxazole Substituent Variation | Can enhance or reduce potency |
Q & A
Q. What synthetic strategies are recommended for introducing the sulfamoylmethyl group into the oxazole-3-carboxylate scaffold?
A multi-step approach is typically employed:
- Step 1 : Synthesize the oxazole core via cyclization of β-keto esters or via 1,3-dipolar cycloaddition.
- Step 2 : Introduce the sulfamoylmethyl group via nucleophilic substitution or coupling reactions. For example, a chloromethyl intermediate can react with sulfamide (H2NSO2NH2) under basic conditions .
- Key Considerations : Protect reactive sites (e.g., ester groups) during sulfamoylation to avoid side reactions. Monitor regioselectivity using TLC and LC-MS.
Q. How can researchers validate the purity and structural integrity of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate?
Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify substituent positions (e.g., sulfamoylmethyl protons at δ 3.8–4.2 ppm, oxazole ring carbons at 150–160 ppm).
- IR : Confirm sulfonamide N–H stretching (~3300 cm<sup>-1</sup>) and ester C=O (~1700 cm<sup>-1</sup>) .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values.
Advanced Research Questions
Q. What experimental and computational methods resolve discrepancies in X-ray crystallographic data for sulfamoylmethyl-substituted oxazoles?
- Experimental : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Validate with PLATON/CHECKCIF to identify outliers in bond lengths/angles .
- Computational : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* level). Discrepancies in torsional angles may arise from crystal packing effects vs. gas-phase calculations .
Q. How can researchers address contradictory biological activity data for this compound in enzyme inhibition assays?
- Experimental Design :
- Use dose-response curves (IC50 values) across multiple replicates to assess reproducibility.
- Include positive controls (e.g., known sulfonamide inhibitors) to validate assay conditions .
- Data Analysis :
- Perform ANOVA to identify outliers caused by solvent effects (e.g., DMSO concentration >1% may denature enzymes).
- Use molecular docking (AutoDock Vina) to correlate activity with binding modes in target active sites .
Q. What strategies optimize the stability of this compound under physiological conditions?
- Degradation Studies :
- Incubate the compound in PBS (pH 7.4) at 37°C and monitor hydrolysis via LC-MS. Ester groups are prone to hydrolysis; consider prodrug approaches (e.g., tert-butyl esters) for improved stability .
- Formulation : Use lyophilization or encapsulation in PEGylated liposomes to mitigate aqueous degradation .
Methodological Challenges and Solutions
Q. How should researchers interpret conflicting <sup>19</sup>F NMR signals in fluorinated analogs of this compound?
- Artifact Identification : Check for solvent splitting (e.g., CDCl3 vs. DMSO-d6) or paramagnetic impurities.
- Dynamic Effects : Use variable-temperature NMR to distinguish between conformational exchange (line broadening at low temps) and static disorder .
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
- Process Optimization :
- Conduct Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading).
- Use flow chemistry for exothermic steps (e.g., sulfamoylation) to improve heat dissipation and reproducibility .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
